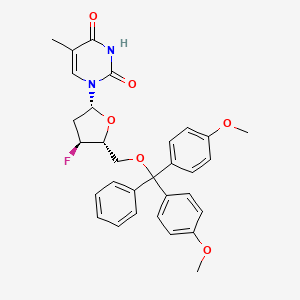

3'-Deoxy-3'-fluoro-5'-O-(4,4'-dimethoxytrityl)thymidine

Description

3'-Deoxy-3'-fluoro-5'-O-(4,4'-dimethoxytrityl)thymidine is a fluorinated nucleoside derivative with a 4,4'-dimethoxytrityl (DMTr) protecting group at the 5'-hydroxyl position. Its molecular formula is C31H31FN2O6 (MW: 546.59 g/mol), and it is soluble in dichloromethane . This compound is primarily used as a precursor in synthesizing 3'-deoxy-3'-[¹⁸F]fluorothymidine (¹⁸F-FLT), a radiopharmaceutical for positron emission tomography (PET) imaging of cellular proliferation in cancer . The DMTr group enhances solubility and protects the 5'-OH during automated solid-phase oligonucleotide synthesis . Its 3'-fluoro substitution confers metabolic stability, enabling efficient in vivo tracking of thymidine kinase 1 activity .

Properties

IUPAC Name |

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31FN2O6/c1-20-18-34(30(36)33-29(20)35)28-17-26(32)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28H,17,19H2,1-3H3,(H,33,35,36)/t26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWGIYQONVUVCS-UPRLRBBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747490 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-fluorothymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290371-78-7 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-fluorothymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Pathway and Reaction Conditions

The precursor 2,3'-anhydro-5'-O-(4,4'-dimethoxytrityl)thymidine is synthesized from thymidine through sequential protection and cyclization steps. The 5'-hydroxyl group is first protected with a DMT group using 4,4'-dimethoxytrityl chloride in pyridine. Subsequent treatment with a mesyl or tosyl chloride agent induces cyclization, forming the 2,3'-anhydro ring.

Fluorination is achieved by reacting the anhydride precursor with [18F]fluoride in dimethyl sulfoxide (DMSO) at 175°C in the presence of Kryptofix® 2.2.2 and potassium carbonate. The high polarity of DMSO stabilizes the fluoride ion, while Kryptofix® enhances nucleophilicity. The reaction proceeds via ring-opening nucleophilic substitution, yielding 3'-FLT-DMT with a radiochemical yield of 5.6 ± 1.4% .

Challenges and Optimization

-

Low Yield : The moderate yield is attributed to competing hydrolysis of the anhydride ring and radiolysis side reactions.

-

Temperature Sensitivity : Prolonged heating at 175°C risks degradation of the DMT group. Microwave-assisted synthesis has been explored to reduce reaction time.

-

Purification : Reverse-phase HPLC is employed to isolate 3'-FLT-DMT, leveraging the hydrophobicity of the DMT group for efficient separation.

Nosyl-Based Displacement Strategy

An alternative method employs a 3'-O-nosyl thymidine precursor, where the nosyl (2-nitrobenzenesulfonyl) group acts as a superior leaving group compared to conventional tosylates.

Synthesis of 3'-O-Nosyl-5'-O-DMT-thymidine

The precursor is prepared by protecting thymidine’s 5'-OH with DMT, followed by nosylation at the 3'-position using nosyl chloride in dichloromethane with triethylamine as a base. The nosyl group’s strong electron-withdrawing properties enhance the electrophilicity of the 3'-carbon, facilitating fluoride displacement.

Fluorination and Radiochemical Yield

Reaction with [18F]fluoride in acetonitrile at 120°C for 10 minutes achieves a radiochemical yield of 22–28% , significantly higher than the anhydride method. The improved efficiency stems from the nosyl group’s faster displacement kinetics and reduced side reactions.

Comparative Table: Key Parameters of Anhydride vs. Nosyl Methods

Role of Protective Groups and Stability Considerations

The DMT group’s stability under basic conditions is pivotal for both methods. While the DMT moiety is acid-labile, it remains intact during fluorination due to the absence of acidic reagents. Post-synthesis, the DMT group can be selectively removed using 2% trifluoroacetic acid in dichloromethane if required.

Side Reactions and Mitigation

-

Anhydro Ring Hydrolysis : Competing water traces in DMSO lead to 3'-deoxythymidine byproducts. Rigorous drying of solvents and precursors minimizes this issue.

-

N3-Deprotection in Nosyl Method : The thymine base’s N3 position may undergo undesired side reactions. Using N-BOC-protected precursors (e.g., 3-N-BOC-thymine) improves stability during fluorination .

Chemical Reactions Analysis

Types of Reactions

3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom at the 3’-position can participate in nucleophilic substitution reactions.

Deprotection Reactions: The 4,4’-dimethoxytrityl group can be removed under acidic conditions to yield the free nucleoside.

Coupling Reactions: It can be incorporated into oligonucleotides through phosphoramidite chemistry

Common Reagents and Conditions

Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) for fluorination.

Acidic Conditions: Trifluoroacetic acid (TFA) for deprotection of the dimethoxytrityl group.

Phosphoramidite Chemistry: For coupling reactions in oligonucleotide synthesis

Major Products

Free Nucleoside: After deprotection, the major product is 3’-Deoxy-3’-fluoro-thymidine.

Oligonucleotides: When incorporated into DNA sequences, it forms modified oligonucleotides

Scientific Research Applications

Structural and Chemical Properties

The chemical formula of 3'-Deoxy-3'-fluoro-5'-O-(4,4'-dimethoxytrityl)thymidine is C31H31FN2O6, with a molecular weight of 546.59 g/mol. The presence of a fluorine atom at the 3' position contributes to its unique properties, making it a valuable tool in nucleic acid research and drug development.

2.1. Nucleic Acid Synthesis

One of the primary applications of this compound is in the synthesis of modified oligonucleotides. The incorporation of 3'-deoxy-3'-fluoro-thymidine into oligonucleotides can enhance their stability against nucleases, making them suitable for therapeutic applications where prolonged circulation time in biological systems is desired. These modifications can improve the pharmacokinetics and biodistribution of nucleic acid-based drugs.

2.2. Antiviral and Anticancer Research

Research has indicated that fluorinated nucleosides exhibit antiviral and anticancer properties. The fluorine substitution can alter the interaction of nucleosides with viral polymerases or DNA polymerases, potentially leading to the development of new antiviral agents or chemotherapeutics. Studies have shown that compounds similar to this compound can inhibit the replication of certain viruses and cancer cell lines, suggesting its potential as a lead compound for drug development.

2.3. Diagnostic Applications

The compound can also be utilized in diagnostic assays, particularly in the development of sensitive detection methods for nucleic acids. Its incorporation into probes can enhance signal detection due to increased binding affinity and stability under physiological conditions.

3.1. Oligonucleotide Stability Studies

A study published in Nucleic Acids Research demonstrated that oligonucleotides containing 3'-deoxy-3'-fluoro modifications showed significantly improved resistance to enzymatic degradation compared to their unmodified counterparts. This finding supports the use of such modifications in therapeutic oligonucleotide design .

3.2. Antiviral Efficacy

Research conducted on modified nucleosides has shown promising results against viral infections such as HIV and Hepatitis C virus (HCV). For instance, fluorinated nucleosides have been reported to exhibit inhibitory effects on viral replication by interfering with the viral polymerase activity .

3.3. Cancer Therapeutics Development

In cancer research, compounds like this compound have been investigated for their ability to selectively target cancer cells while sparing normal cells, thereby reducing side effects associated with traditional chemotherapy .

Comparative Analysis Table

| Application Area | Description | Key Findings |

|---|---|---|

| Nucleic Acid Synthesis | Used to create stable oligonucleotides | Enhanced stability against nucleases |

| Antiviral Research | Potential for development of antiviral agents | Inhibitory effects on viral replication |

| Cancer Therapeutics | Targeted delivery to cancer cells | Reduced side effects compared to conventional treatments |

| Diagnostic Assays | Improved sensitivity in nucleic acid detection methods | Increased binding affinity and stability |

Mechanism of Action

The mechanism of action of 3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine involves its incorporation into DNA strands during synthesis. The presence of the fluorine atom at the 3’-position can disrupt normal DNA replication and transcription processes, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets DNA polymerases and other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Structural and Functional Modifications

Key structural analogs differ in substituents, protecting groups, and applications. Below is a comparative analysis:

Biological Activity

3'-Deoxy-3'-fluoro-5'-O-(4,4'-dimethoxytrityl)thymidine (often referred to as 3'-DFT) is a synthetic nucleoside analog that has garnered attention due to its potential applications in cancer therapy and molecular imaging. This compound is structurally similar to thymidine but contains a fluorine atom at the 3' position, which alters its biological activity. This article explores the biological activity of 3'-DFT, focusing on its mechanisms of action, effects on cell proliferation, and potential therapeutic applications.

- Molecular Formula : C₃₁H₃₁FN₂O₆

- Molar Mass : 546.59 g/mol

- CAS Number : 25526-93-6

The biological activity of 3'-DFT primarily stems from its ability to interfere with nucleic acid synthesis and function. It acts as a substrate for DNA polymerases, leading to the incorporation of the fluorinated thymidine into DNA strands. This incorporation can disrupt normal DNA replication and repair processes, ultimately leading to cytotoxic effects in rapidly dividing cells.

Key Mechanisms:

- Inhibition of DNA Synthesis : 3'-DFT competes with natural nucleotides for incorporation into DNA, thus inhibiting the synthesis of DNA in cancer cells.

- Induction of Apoptosis : The incorporation of 3'-DFT into DNA can trigger cellular stress responses and apoptosis in tumor cells.

- Alteration of Cell Cycle Dynamics : By disrupting DNA synthesis, 3'-DFT can lead to cell cycle arrest, particularly in the S phase.

Biological Activity Studies

Several studies have investigated the biological activity of 3'-DFT using various cancer cell lines. Below is a summary of findings from key studies:

Case Studies

-

Small Cell Lung Cancer (SCLC) :

A study demonstrated that treatment with 3'-DFT significantly inhibited the growth of SCLC cells. The IC50 values indicated that SCLC cells were particularly sensitive to the compound, suggesting its potential as a therapeutic agent in this aggressive cancer type . -

HeLa Cells :

In HeLa cells, exposure to 3'-DFT resulted in marked apoptotic changes, as evidenced by increased caspase activity and morphological changes typical of apoptosis. This study highlighted the compound's potential for inducing programmed cell death in cervical cancer cells .

Q & A

Basic Research Questions

Q. What is the role of the 4,4'-dimethoxytrityl (DMT) group in the synthesis of 3'-Deoxy-3'-fluoro-5'-O-(4,4'-dimethoxytrityl)thymidine?

- Methodological Answer : The DMT group serves as a transient protecting group for the 5'-hydroxy moiety during nucleoside synthesis. Its lipophilicity simplifies purification via silica gel chromatography (eluent: 2–5% methanol in dichloromethane). Deprotection is achieved using 3% trifluoroacetic acid in dichloromethane, followed by neutralization with pyridine. This step is critical for subsequent phosphorylation or oligonucleotide coupling .

Q. How is reverse-phase HPLC applied to purify intermediates during synthesis?

- Methodological Answer : A C18 column with a gradient of 10–90% acetonitrile in 0.1 M triethylammonium acetate (pH 7.0) is used. Retention times are calibrated using UV detection at 260 nm. This method resolves DMT-protected intermediates (>95% purity) from deprotected byproducts, ensuring fidelity in oligonucleotide assembly .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Use nitrile gloves, goggles, and fume hoods to avoid inhalation of HCl fumes during DMT cleavage. Store at -20°C under argon to prevent hydrolysis. Neutralize acidic waste with sodium bicarbonate before disposal. Contaminated glassware requires rinsing with 0.1 M NaOH followed by ethanol .

Advanced Research Questions

Q. How can radiochemical yield be optimized in 3'-[18F]fluorothymidine synthesis using the DMT-protected precursor?

- Methodological Answer : Pre-activate the 2,3'-anhydro precursor with Kryptofix 222/K2CO3 in anhydrous acetonitrile at 100°C for 5 minutes before introducing [18F]fluoride. Purify via a neutral alumina column to remove unreacted fluoride, achieving radiochemical purity >98% and yields >70%. Validate using radio-TLC (silica gel, ethyl acetate:hexane 1:1) .

Q. Why do stereochemical discrepancies arise when introducing fluorine versus thioamide groups at the 3'-position?

- Methodological Answer : Fluorination via SN2 mechanisms retains the β-D-threo configuration, confirmed by circular dichroism (CD) at 270 nm. Thioamide derivatives synthesized with Lawesson’s reagent require precise pyridine stoichiometry (1:2 molar ratio) to suppress epimerization. Analyze configurations using NOESY NMR (500 MHz, DMSO-d6) .

Q. How do conflicting reports on antiviral vs. anticancer efficacy of oligonucleotides incorporating this analog arise?

- Methodological Answer : Discrepancies stem from differential phosphorylation by thymidine kinase 1 (TK1), which is overexpressed in proliferating cancer cells. Use LC-MS/MS to quantify intracellular 3'-fluoro-dTTP levels. For antiviral studies, employ polymerase assays (e.g., HIV-1 RT) to assess incorporation efficiency .

Q. What impact does the 3'-fluoro modification have on antisense oligonucleotide duplex stability?

- Methodological Answer : Fluorine’s electronegativity increases melting temperature (Tm) by 2–4°C per modification. Assess via thermal denaturation (260 nm, 1.5 µM duplex in 10 mM phosphate buffer). Note that residual DMT groups can reduce Tm by 5°C if not fully removed—confirm deprotection via MALDI-TOF MS .

Data Contradiction Analysis

Q. How should researchers address variability in phosphorylation efficiency across cell lines?

- Methodological Answer : Perform kinase activity assays (e.g., TK1 ELISA) on lysates from tested cell lines. Normalize incorporation data to TK1 activity. For low-TK1 cells (e.g., quiescent fibroblasts), use 3H-thymidine uptake as a control. Cross-validate with siRNA-mediated TK1 knockdown .

Experimental Design Considerations

Q. What controls are critical when evaluating 3'-fluoro-thymidine’s chain-terminating effects in DNA synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.